1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-10-6-7-15(16-14(10)9-18(4,5)25-16)23-11(2)8-13(12(23)3)17(24)19(20,21)22/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLPENUDRORNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N3C(=CC(=C3C)C(=O)C(F)(F)F)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structural Characteristics
The compound features a pyrrole ring substituted with a dimethyl group and a bulky benzofuran moiety. The trifluoroethanone group adds to its chemical reactivity and potential for various biological interactions. Its molecular formula is with a molecular weight of approximately 359.41 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Interaction with G Protein-Coupled Receptors (GPCRs)
- The compound has been identified as a weak agonist for the beta-adrenergic receptor (ADRB2), suggesting potential therapeutic applications in cardiovascular diseases where modulation of adrenergic signaling is beneficial.
2. Anticancer Properties
- Studies have shown that similar compounds within its class demonstrate cytotoxic effects against various cancer cell lines. For example:
3. Antimicrobial Activity
Case Studies
Several case studies highlight the biological efficacy of compounds related to or structurally similar to this compound:
| Study | Compound Tested | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. | Ethyl derivatives | A549 | 26 | Antitumor |
| Cankara et al. | Pyrazole amides | HCT116 | 1.6 | Cytotoxic |
The mechanism by which this compound exerts its biological effects is still under investigation but may involve:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as a ligand for G protein-coupled receptors (GPCRs). Notably, it has been identified as a weak agonist for the beta-adrenergic receptor (ADRB2), which suggests potential therapeutic applications in cardiovascular diseases and conditions where modulation of adrenergic signaling is beneficial.
Case Studies
- Cardiovascular Therapeutics : In studies focusing on adrenergic signaling pathways, compounds similar to 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone have shown promise in treating heart conditions by modulating heart rate and contractility .
- Anticancer Research : Preliminary studies have explored the cytotoxic properties of related compounds against various cancer cell lines. These investigations aim to assess the potential of such compounds in targeting cancerous cells while sparing healthy cells .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Pyrrole Formation : Utilizing condensation reactions to form the pyrrole ring.
- Benzofuran Integration : Introducing the benzofuran moiety through electrophilic aromatic substitution.
- Trifluoroacetylation : Employing trifluoroacetic anhydride to introduce the trifluoroethanone group.
These synthetic routes require careful optimization to ensure high yields and purity of the final product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
